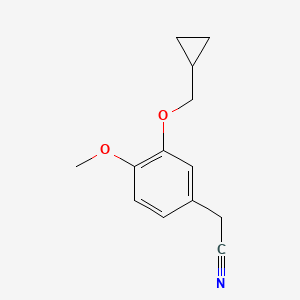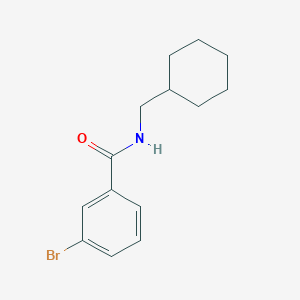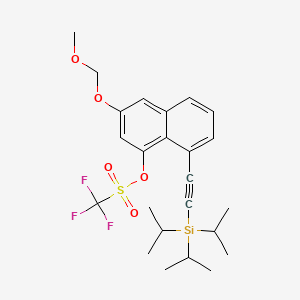
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, a tert-butyl group, and a trifluoromethyl group attached to the pyrazole ring
Métodos De Preparación
The synthesis of Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides under basic conditions.
Amino group introduction: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester and amino groups, resulting in different chemical properties and applications.
5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile:
4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine: Possesses a pyridine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H16F3N3O2 |
|---|---|
Peso molecular |
279.26 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16F3N3O2/c1-5-19-9(18)6-7(11(12,13)14)16-17(8(6)15)10(2,3)4/h5,15H2,1-4H3 |
Clave InChI |
MFDCAYVUEFZJPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


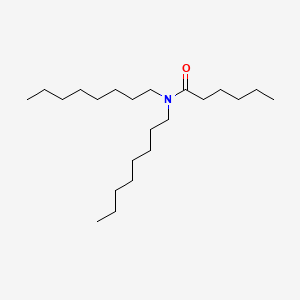
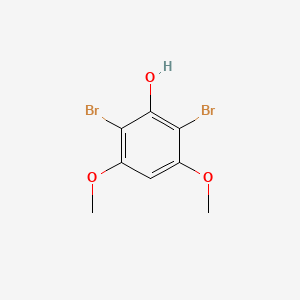
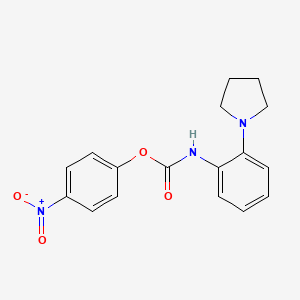
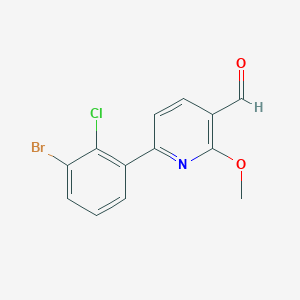

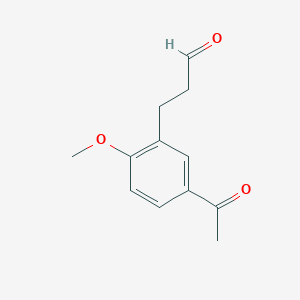
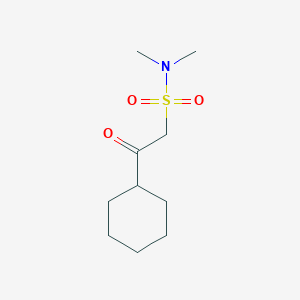
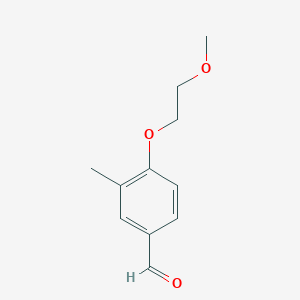

![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
